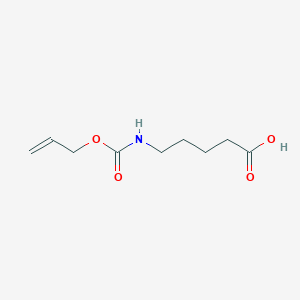

5-(((Allyloxy)carbonyl)amino)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

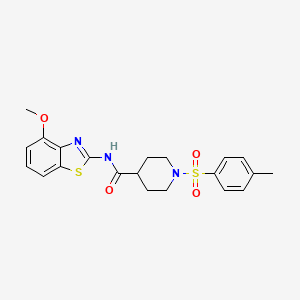

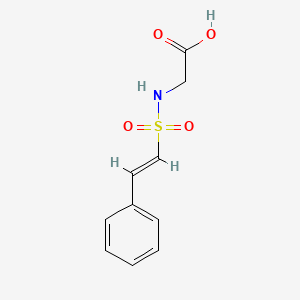

The compound “5-(((Allyloxy)carbonyl)amino)pentanoic acid” is an amino acid derivative with an allyloxy carbonyl group attached . It’s worth noting that the specific compound you’re asking about might not have been extensively studied or it might be known under a different name.

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pentanoic acid backbone with an amino group and an allyloxy carbonyl group attached .Chemical Reactions Analysis

Amino acids and their derivatives can undergo a variety of chemical reactions. For example, they can participate in the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, similar compounds like “5-Benzyloxycarbonylamino-pentanoic acid” have a molecular weight of 251.278 Da .Scientific Research Applications

Synthesis of Hydroxyproline Derivatives

5-(((Allyloxy)carbonyl)amino)pentanoic acid and its derivatives have been explored in the synthesis of hydroxyproline, an important amino acid in collagen. Research by Gaudry et al. (1956) involved systematic investigations to synthesize 4-hydroxy-DL-proline and 2-amino-4-dihydroxyvaleric acid starting from derivatives of 2-amino-4-pentenoic acid, including this compound. This research demonstrated the versatility of this compound in synthesizing biologically significant compounds (Gaudry, R., Berlinguet, L., Langis, A., & Paris, G., 1956).

Preparation of Amino Acids in AM-Toxins

Shimohigashi et al. (1976) utilized derivatives of 2-amino-5-pentanoic acid for the synthesis of constituent amino acids in AM-toxins. This demonstrates another application in synthesizing specific amino acid derivatives for the study of toxins and their effects (Shimohigashi, Y., Lee, S., & Izumiya, N., 1976).

HIV-Protease Assay Development

Badalassi et al. (2002) explored the use of (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid for developing an HIV-protease assay. This research underscores the utility of pentanoic acid derivatives in creating assays for significant health-related applications (Badalassi, F., Nguyen, H.-K., Crotti, P., & Reymond, J., 2002).

Mechanism of Action

Mode of Action

The mode of action of 5-(((Allyloxy)carbonyl)amino)pentanoic acid is currently unknown due to the lack of research on this specific compound . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(prop-2-enoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-2-7-14-9(13)10-6-4-3-5-8(11)12/h2H,1,3-7H2,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMLZIQZHFOYON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)

![(4-Cyclohexylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone](/img/structure/B2474776.png)

![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2474781.png)

![3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one](/img/structure/B2474788.png)